

OK-1035: A Technical Guide for Researchers

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Compound of Interest

Compound Name: UPF-1035

Cat. No.: B030491

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Abstract

OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document provides a comprehensive technical overview of OK-1035, summarizing its mechanism of action, research applications, and key experimental data. Detailed protocols for relevant assays are provided to facilitate its use in a research setting.

Core Concepts and Mechanism of Action

OK-1035 functions as a selective, ATP-competitive inhibitor of DNA-PK.^[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. By binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), OK-1035 prevents the phosphorylation of downstream targets, thereby disrupting the DNA repair process.

One of the key research applications of OK-1035 is in the study of the DNA damage response, particularly the p53-mediated signaling pathway. Following DNA damage, DNA-PK is known to phosphorylate the tumor suppressor protein p53. This phosphorylation is a critical step for the transcriptional activation of downstream genes, such as p21 (also known as WAF1/CIP1), which is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.

Research has demonstrated that OK-1035 inhibits the phosphorylation of p53 by DNA-PK.^[1] This inhibition subsequently leads to a dose-dependent suppression of p21 expression at the

mRNA level.[2] This makes OK-1035 a valuable tool for investigating the specific role of DNA-PK in the p53-p21 signaling axis and for exploring the consequences of its inhibition in cancer cells.

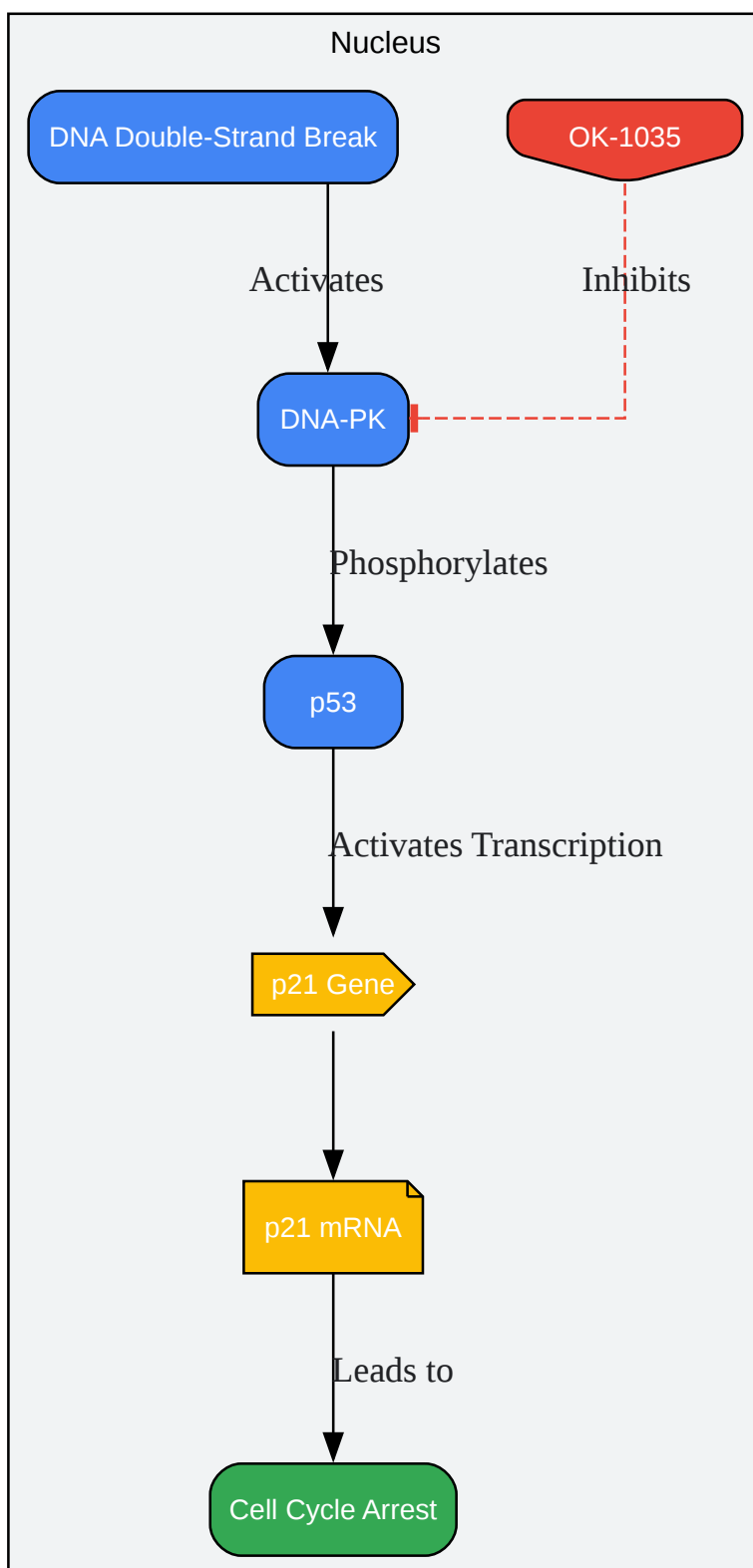
Quantitative Data Summary

The following table summarizes the available quantitative data for OK-1035.

Parameter	Value	Kinase/System	Reference
IC50	8 μ M	DNA-PK	[1]
Selectivity	>50-fold	More selective for DNA-PK than for seven other tested protein kinases	[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by OK-1035.



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Caption: Signaling pathway of DNA damage response involving DNA-PK, p53, and p21, and the inhibitory action of OK-1035.

Experimental Protocols

Detailed methodologies for key experiments involving OK-1035 are provided below. These protocols are based on standard techniques and the available literature on OK-1035.

DNA-PK Inhibition Assay (Scintillation Proximity Assay)

This assay measures the inhibition of DNA-PK activity by quantifying the incorporation of radiolabeled phosphate into a biotinylated peptide substrate.

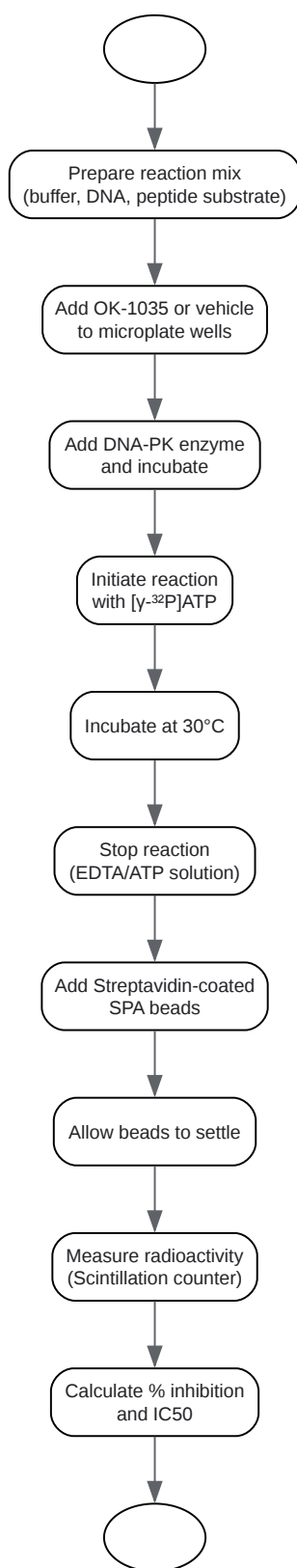
Materials:

- Purified DNA-PK enzyme
- Biotinylated peptide substrate (e.g., a p53-derived peptide)
- [γ - ^{32}P]ATP
- OK-1035
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl_2 , 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)
- Activated DNA (e.g., calf thymus DNA)
- Streptavidin-coated SPA beads
- Microplate suitable for scintillation counting

Procedure:

- Prepare a reaction mixture containing assay buffer, activated DNA, and the biotinylated peptide substrate.
- Add varying concentrations of OK-1035 or vehicle control to the wells of the microplate.

- Add the DNA-PK enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
- Stop the reaction by adding a stop solution containing EDTA and unlabeled ATP.
- Add the streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads, bringing the incorporated ^{32}P into close proximity.
- Seal the plate and allow the beads to settle for at least 30 minutes.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition of DNA-PK activity for each concentration of OK-1035 and determine the IC₅₀ value.



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Caption: Experimental workflow for the DNA-PK inhibition scintillation proximity assay.

Northern Blot Analysis for p21 mRNA Expression

This protocol details the detection of changes in p21 mRNA levels in cells treated with a DNA-damaging agent and OK-1035.

Materials:

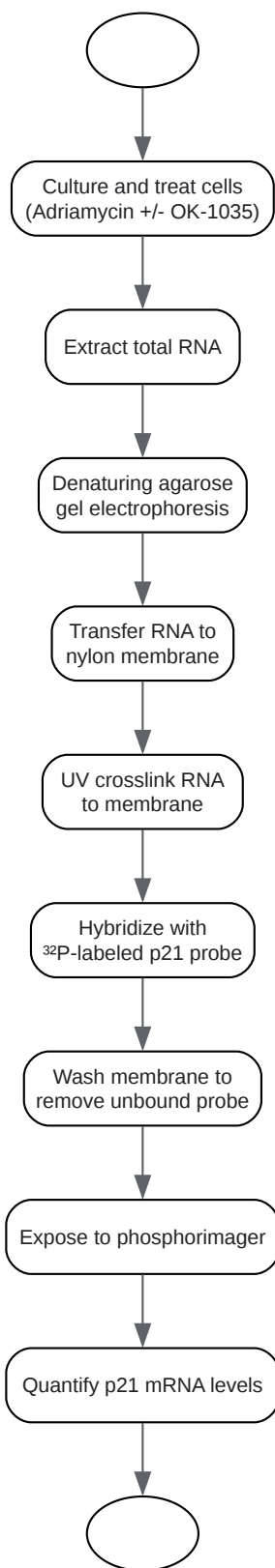
- HCT116 cells (or other suitable cell line)
- Cell culture medium and supplements
- Adriamycin (or other DNA-damaging agent)
- OK-1035
- RNA extraction kit (e.g., TRIzol)
- Formaldehyde
- MOPS buffer
- Agarose
- Nylon membrane
- UV crosslinker
- Hybridization buffer
- ³²P-labeled DNA probe for p21
- Wash buffers (varying stringencies)
- Phosphorimager

Procedure:

- Cell Treatment:

- Plate HCT116 cells and grow to desired confluency.
- Treat cells with adriamycin to induce DNA damage and p21 expression.
- Concurrently treat a subset of the adriamycin-exposed cells with varying concentrations of OK-1035.
- Include appropriate vehicle controls.
- Incubate for a specified time (e.g., 24 hours).
- RNA Extraction:
 - Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
 - Quantify the RNA and assess its integrity.
- Electrophoresis:
 - Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.
- Blotting:
 - Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.
 - UV crosslink the RNA to the membrane.
- Hybridization:
 - Pre-hybridize the membrane in hybridization buffer to block non-specific binding.
 - Add the ³²P-labeled p21 DNA probe to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C).
- Washing and Detection:
 - Wash the membrane with buffers of increasing stringency to remove unbound probe.

- Expose the membrane to a phosphorimager screen.
- Analyze the resulting image to quantify the levels of p21 mRNA in each sample. Normalize to a loading control (e.g., GAPDH or ribosomal RNA).



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Caption: Experimental workflow for Northern blot analysis of p21 mRNA expression.

Conclusion

OK-1035 is a well-characterized, selective inhibitor of DNA-PK that serves as a valuable research tool for dissecting the role of this kinase in DNA repair and cell signaling pathways. Its ability to modulate the p53-p21 axis makes it particularly useful for studies in cancer biology and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing OK-1035 in their experimental work. As with any inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.

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References

- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
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